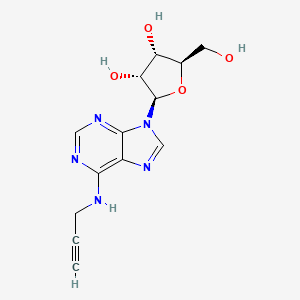

N-Propargyladenosine

Description

Properties

Molecular Formula |

C13H15N5O4 |

|---|---|

Molecular Weight |

305.29 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(prop-2-ynylamino)purin-9-yl]oxolane-3,4-diol |

InChI |

InChI=1S/C13H15N5O4/c1-2-3-14-11-8-12(16-5-15-11)18(6-17-8)13-10(21)9(20)7(4-19)22-13/h1,5-7,9-10,13,19-21H,3-4H2,(H,14,15,16)/t7-,9-,10-,13-/m1/s1 |

InChI Key |

JCLIMDWHRZIHMW-QYVSTXNMSA-N |

Isomeric SMILES |

C#CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |

Canonical SMILES |

C#CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Propargyladenosine: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propargyladenosine is a synthetically modified nucleoside analog of adenosine characterized by the presence of a propargyl group at the N6-position of the adenine base. First described in the 1980s for its potential antitumor properties, this compound has since garnered interest as a valuable tool in chemical biology and drug discovery. Its terminal alkyne functionality allows for its use in bioorthogonal "click" chemistry reactions, enabling the labeling and tracking of RNA and other biological molecules. Furthermore, like other N6-substituted adenosine analogs, it exhibits a range of biological activities, including the potential modulation of adenosine receptors and the induction of cellular signaling pathways related to oxidative stress and apoptosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and known biological activities of this compound, including detailed experimental protocols and an exploration of its implicated signaling pathways.

Discovery and Initial Synthesis

This compound was first described as part of a series of short-chain N6-substituted adenosine analogs with potential antitumor properties in a 1980 publication in the Journal of Medicinal Chemistry by Fleysher et al.[1] The synthesis was achieved by reacting 6-chloropurine riboside with an excess of propargylamine in ethanol, in the presence of two acid acceptors, which resulted in a virtually quantitative yield.[1] This initial study demonstrated that N6-propargyladenosine, along with other N6-allyl and N6-isopropyl analogs, showed significant biological activity in several in vitro and in vivo tumor cell systems. Notably, treatment with N6-propargyladenosine led to a very good increase in the lifespan of mice bearing mammary carcinoma.[1]

Synthesis of this compound

The synthesis of N6-propargyladenosine is typically achieved through the nucleophilic substitution of a leaving group at the 6-position of a purine precursor with propargylamine. The most common precursor is 6-chloropurine riboside.

General Synthesis Workflow

The overall workflow for the synthesis of this compound from 6-chloropurine riboside is depicted below.

Detailed Experimental Protocol

The following protocol is a generalized procedure based on the method described by Fleysher et al. (1980) and other standard nucleoside modification techniques.[1]

Materials:

-

6-Chloropurine riboside

-

Propargylamine

-

Ethanol (anhydrous)

-

Triethylamine (or another suitable base)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloropurine riboside (1 equivalent) in anhydrous ethanol.

-

Addition of Reagents: To the stirred solution, add an excess of propargylamine (e.g., 3-5 equivalents) followed by the addition of a suitable base such as triethylamine (2-3 equivalents) to act as an acid scavenger.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then redissolved in a suitable solvent (e.g., dichloromethane) and washed with water or a mild aqueous acid to remove excess amine and base. The organic layer is dried over anhydrous sodium sulfate and filtered.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure this compound.

-

Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity and Quantitative Data

This compound and its analogs exhibit a range of biological activities, primarily investigated in the context of cancer and their interaction with adenosine receptors.

Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Reference |

| N6-Isopentenyladenosine | MCF-7 (Breast) | ~10 | Panella et al., 2014 |

| N6-Benzyladenosine | T24 (Bladder) | ~20 | G. S. et al., 2013 |

| N6-(3-Iodobenzyl)adenosine-5′-N-methyluronamide | CHO (A3 receptor expressing) | 0.067 (functional assay) | Ji et al., 1996 |

Adenosine Receptor Binding

N6-substitutions on adenosine are known to influence the affinity and selectivity for the different adenosine receptor subtypes (A1, A2A, A2B, and A3). While comprehensive binding data for this compound is limited, studies on other N6-alkyl and N6-benzyl substituted adenosines provide insights into the structure-activity relationship. For instance, N6-(3-iodobenzyl)adenosine shows a Ki of 1.4 nM at the A3 adenosine receptor. The table below provides contextual binding affinities for some N6-substituted adenosine analogs.

| Compound | Receptor Subtype | Ki (nM) | Reference |

| N6-Cyclopentyladenosine (CPA) | A1 | 0.6 | Jacobson & Gao, 2006 |

| 2-Chloro-N6-(3-iodobenzyl)adenosine | A3 | 1.4 | Ji et al., 1996 |

| N6-[(1S,2R)-2-Phenyl-1-cyclopropyl]adenosine | A3 (human) | 0.63 | Kim et al., 2003 |

Signaling Pathways

Based on studies of closely related N6-substituted adenosine analogs, this compound is likely to modulate key cellular signaling pathways, including the NRF2-mediated antioxidant response and the intrinsic apoptosis pathway.

NRF2-Mediated Antioxidant Response

Studies on N6-isopentenyladenosine (i6A) and its analogs have shown that these compounds can activate the NRF2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. NRF2 is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, NRF2 is sequestered in the cytoplasm by Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Upon stimulation by compounds like N6-substituted adenosines, Keap1 is inhibited, leading to the stabilization and nuclear translocation of NRF2. In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.

Intrinsic Apoptosis Pathway

N6-benzyladenosine, another analog, has been shown to induce apoptosis in cancer cells through the activation of the intrinsic, or mitochondrial, pathway of apoptosis. This pathway is characterized by the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3, leading to the cleavage of cellular substrates and ultimately cell death.

Key Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol describes a typical radioligand binding assay to determine the affinity of a test compound for a specific adenosine receptor subtype.

Materials:

-

Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A, A3).

-

Radioligand specific for the receptor subtype (e.g., [3H]CGS21680 for A2A).

-

Test compound (this compound).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl2).

-

Non-specific binding control (e.g., 10 µM NECA).

-

Glass fiber filters.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membranes on ice.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add in the following order:

-

50 µL of assay buffer with varying concentrations of the test compound.

-

50 µL of the radioligand at a concentration near its Kd.

-

100 µL of the membrane suspension.

-

-

Incubation: Incubate the mixture at 25°C for 60-90 minutes to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Detection: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.

NRF2 Activation Assay (Luciferase Reporter Assay)

This protocol outlines a method to assess the activation of the NRF2 pathway using a luciferase reporter gene assay.

Materials:

-

HepG2 cells (or other suitable cell line) stably or transiently transfected with an ARE-luciferase reporter construct.

-

Cell culture medium and supplements.

-

Test compound (this compound).

-

Positive control (e.g., sulforaphane).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound or the positive control for a specified period (e.g., 6-24 hours).

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., untreated cells) to determine the fold induction of NRF2 activity.

Caspase-3 Activity Assay (Colorimetric)

This protocol describes a colorimetric assay to measure the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cells to be treated.

-

Test compound (this compound).

-

Apoptosis-inducing agent (positive control, e.g., staurosporine).

-

Cell lysis buffer.

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA).

-

Assay buffer.

-

Microplate reader.

Procedure:

-

Induction of Apoptosis: Treat cells with this compound or a positive control to induce apoptosis.

-

Cell Lysis: Harvest the cells and lyse them using the provided lysis buffer.

-

Assay Reaction: In a 96-well plate, add the cell lysate to the assay buffer containing the caspase-3 substrate.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.

-

Data Analysis: Compare the absorbance of treated samples to untreated controls to determine the fold increase in caspase-3 activity.

Conclusion

This compound, since its initial description as a potential anticancer agent, has evolved into a versatile molecule for chemical biology and drug discovery. Its straightforward synthesis and the bioorthogonal reactivity of its propargyl group make it a valuable tool for labeling and studying biological processes. While its own biological activity profile is still under full exploration, the activities of its close analogs suggest a potential role in modulating adenosine signaling, inducing antioxidant responses through the NRF2 pathway, and triggering apoptosis in cancer cells. Further detailed investigations into its specific interactions with cellular targets and its quantitative biological effects will undoubtedly solidify its position as both a powerful research tool and a lead compound for the development of novel therapeutics.

References

N-Propargyladenosine (N6pA): A Technical Guide to its Mechanism of Action in RNA Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the mechanism of action of N-Propargyladenosine (N6pA) in RNA labeling, providing a comprehensive resource for its application in research and drug development. This guide covers the core mechanism, data on its application, detailed experimental protocols, and visual representations of the key processes.

Core Mechanism of Action

This compound (N6pA) is a synthetic analog of the natural nucleoside adenosine. Its utility in RNA labeling stems from two key features: its efficient metabolic incorporation into newly synthesized RNA and the presence of a bioorthogonal propargyl group. This propargyl group, containing a terminal alkyne, serves as a chemical handle for subsequent detection and analysis.

The mechanism can be broken down into two primary stages:

Stage 1: Metabolic Incorporation

Being cell-permeable, N6pA is readily taken up by cells and enters the endogenous nucleotide salvage pathway. Cellular kinases phosphorylate N6pA to its triphosphate form, N6-propargyladenosine triphosphate (N6pATP). This analog is then recognized by cellular RNA polymerases (I, II, and III) and poly(A) polymerases as a substrate, leading to its incorporation into nascent RNA transcripts in place of adenosine.[1] This process effectively "tags" newly synthesized RNA with the alkyne-functionalized N6pA.

Stage 2: Bioorthogonal "Click" Chemistry Detection

-

Fluorophores: For visualization of nascent RNA by microscopy.

-

Biotin: For affinity purification and enrichment of labeled RNA for subsequent analysis like sequencing.

-

Other functional tags: For specific applications in drug development and target identification.

The high selectivity of the click reaction ensures that the reporter molecule is specifically attached to the N6pA-labeled RNA, minimizing off-target effects and background signal.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent these processes, the following diagrams have been generated using the Graphviz DOT language.

Caption: N6pA metabolic incorporation and click chemistry detection pathway.

Caption: General experimental workflow for N6pA-based RNA labeling.

Quantitative Data Summary

The efficiency of N6pA incorporation and the optimal experimental conditions can vary depending on the cell type and experimental goals. The following table summarizes key quantitative parameters reported in the literature.

| Parameter | Cell Line | Concentration Range | Incubation Time | Observation | Reference |

| Metabolic Labeling | HeLa | 10 µM - 100 µM | 12 hours | Incorporation observed at 10 µM, reaching a maximum between 10 µM and 100 µM. | [1] |

| Metabolic Labeling | Xenopus oocytes | 300 µM | Not specified | Successful labeling demonstrated. | [4] |

| Cytotoxicity | Human leukemia U937 cells | Not specified | Not specified | Halogenated derivatives of N⁶-benzyladenosine showed low cytotoxicity, suggesting that modifications at the N6 position may not be inherently highly toxic. |

Detailed Experimental Protocols

The following protocols provide a general framework for N6pA-based RNA labeling. Optimization may be required for specific cell lines and experimental setups.

Metabolic Labeling of Nascent RNA with N6pA

-

Cell Culture: Plate cells at an appropriate density in a multi-well plate or flask and culture under standard conditions until they reach the desired confluency (typically 70-80%).

-

Preparation of N6pA Stock Solution: Prepare a stock solution of N6pA in DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C.

-

Labeling: Aspirate the culture medium and replace it with fresh medium containing the desired final concentration of N6pA (e.g., 25-100 µM for HeLa cells). A vehicle-only control (DMSO) should be included.

-

Incubation: Incubate the cells for the desired period (e.g., 2-24 hours) under standard culture conditions. The optimal incubation time will depend on the rate of RNA synthesis in the specific cell type and the desired level of labeling.

-

Cell Harvest: After incubation, wash the cells with ice-cold PBS to remove unincorporated N6pA. Harvest the cells by trypsinization or scraping, followed by centrifugation.

RNA Extraction

-

Lysis: Lyse the cell pellet using a suitable lysis buffer (e.g., TRIzol or a buffer from a commercial RNA extraction kit).

-

Extraction: Proceed with total RNA extraction according to the manufacturer's protocol. It is crucial to ensure the removal of genomic DNA by performing a DNase I treatment step.

-

Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

This protocol is adapted from general click chemistry procedures for biomolecules and may require optimization.

Reagents:

-

N6pA-labeled RNA

-

Azide-functionalized reporter molecule (e.g., fluorescent azide)

-

Copper(II) sulfate (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-chelating ligand to improve reaction efficiency and reduce RNA degradation.

-

Sodium ascorbate (freshly prepared)

-

Nuclease-free water

Procedure:

-

Prepare a premix of CuSO4 and THPTA/TBTA: In a microcentrifuge tube, mix CuSO4 and the ligand at a 1:2 to 1:5 molar ratio.

-

Reaction Setup: In a separate nuclease-free tube, combine the following in order:

-

N6pA-labeled RNA (e.g., 1-5 µg) in nuclease-free water.

-

Azide-functionalized reporter molecule (typically in excess, e.g., 10-50 µM final concentration).

-

The premixed CuSO4/ligand solution (e.g., 50-100 µM final concentration of copper).

-

-

Initiate the Reaction: Add freshly prepared sodium ascorbate to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I) state.

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent azide.

-

Purification (Optional but Recommended): Remove excess reagents and byproducts by ethanol precipitation of the RNA or by using a suitable RNA cleanup kit.

-

Downstream Analysis: The labeled RNA is now ready for downstream applications such as:

-

Fluorescence Microscopy: If a fluorescent azide was used, the labeled RNA can be visualized directly in fixed and permeabilized cells or after purification.

-

Affinity Purification: If a biotin-azide was used, the labeled RNA can be captured on streptavidin-coated beads for enrichment and subsequent analysis (e.g., RT-qPCR, RNA sequencing).

-

RT-qPCR: The purified labeled RNA can be reverse transcribed and quantified to measure the abundance of specific newly synthesized transcripts.

-

Conclusion

This compound provides a powerful and versatile tool for the metabolic labeling and subsequent analysis of nascent RNA. Its efficient incorporation into RNA and the bioorthogonality of the click chemistry reaction enable a wide range of applications in basic research and drug development. By understanding the core mechanism and optimizing the experimental protocols, researchers can effectively utilize N6pA to gain valuable insights into the dynamic world of the transcriptome.

References

N-Propargyladenosine: An In-depth Technical Guide to its Biochemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propargyladenosine is a modified nucleoside analog of adenosine that has emerged as a valuable tool in chemical biology and molecular biology. Its unique biochemical property lies in the possession of a terminal alkyne group (propargyl group) at the N6 position of the adenine base. This functional group allows for its covalent reaction with azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". This guide provides a comprehensive overview of the biochemical properties of this compound, with a focus on its primary application in the metabolic labeling of nascent RNA.

Biochemical Properties and Mechanism of Action

This compound is a cell-permeable compound that is recognized by cellular machinery involved in nucleic acid synthesis. Once inside the cell, it is converted to its triphosphate form, this compound triphosphate (N-pATP). This triphosphate analog is then utilized as a substrate by RNA polymerases (I, II, and III) and poly(A) polymerases, leading to its incorporation into newly synthesized RNA transcripts in place of adenosine.[1]

The key feature of this compound is the propargyl group, which is chemically inert within the cellular environment but provides a specific handle for subsequent chemical ligation. This bioorthogonal functional group does not significantly interfere with the biological processes of transcription and polyadenylation, allowing for the effective labeling of nascent RNA without substantial perturbation of cellular function.

Interaction with Adenosine Receptors and Other Signaling Proteins

While many N6-substituted adenosine analogs are known to interact with adenosine receptors and other purinergic signaling proteins, there is a notable lack of published data regarding the binding affinity or inhibitory activity of this compound at these targets. The scientific literature primarily focuses on its utility as a chemical biology probe for RNA. Researchers should be aware that while the N6-substitution can influence receptor binding, this compound has not been characterized as a potent agonist or antagonist of adenosine receptors. Its primary established role is in the metabolic labeling of nucleic acids.

Quantitative Data

Due to the focus of research on its application as a metabolic label, there is a paucity of quantitative data on the biochemical interactions of this compound with specific proteins. The following table summarizes its known physicochemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅N₅O₄ | [1] |

| Molecular Weight | 305.29 g/mol | [1] |

| Purity (typical) | ≥ 95% (HPLC) | [1] |

| Appearance | White to off-white solid | [1] |

| Spectroscopic Properties | λmax = 262 nm (in Tris-HCl, pH 7.5) | |

| Solubility | Soluble in DMSO and DMF | |

| Storage Conditions | Store at -20°C for long-term stability |

Experimental Protocols

Protocol 1: Metabolic Labeling of Nascent RNA in Mammalian Cells with this compound

This protocol describes the general procedure for labeling newly synthesized RNA in cultured mammalian cells using this compound.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Mammalian cell line of interest (e.g., HeLa, HEK293T)

-

Phosphate-buffered saline (PBS)

-

TRIzol reagent or other RNA extraction kit

-

Nuclease-free water

Procedure:

-

Cell Seeding: Plate mammalian cells at a desired density in a multi-well plate or flask and culture overnight under standard conditions (e.g., 37°C, 5% CO₂). The confluency should be around 70-80% at the time of labeling.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO or DMF. A typical stock concentration is 100 mM. Store at -20°C.

-

Labeling of Cells: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. A typical starting concentration is 100 µM. Remove the old medium from the cells and replace it with the medium containing this compound.

-

Incubation: Incubate the cells for the desired labeling period. The incubation time can range from 30 minutes to 24 hours, depending on the experimental goals and the turnover rate of the RNA of interest.

-

Cell Harvesting and RNA Extraction: After the labeling period, wash the cells twice with ice-cold PBS. Proceed immediately to total RNA extraction using TRIzol reagent or a commercial RNA purification kit according to the manufacturer's instructions.

-

RNA Quantification and Storage: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop). The RNA is now ready for downstream applications such as click chemistry-based detection or enrichment. Store the labeled RNA at -80°C.

Protocol 2: Click Chemistry Detection of this compound-labeled RNA

This protocol outlines the detection of this compound-labeled RNA via a copper-catalyzed click reaction with a fluorescent azide.

Materials:

-

This compound-labeled RNA (from Protocol 1)

-

Azide-functionalized fluorescent dye (e.g., Alexa Fluor 488 Azide)

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

Nuclease-free water

-

RNA purification method (e.g., ethanol precipitation or spin column)

Procedure:

-

Preparation of Click Chemistry Reagents:

-

Prepare a 10 mM stock solution of the fluorescent azide in DMSO.

-

Prepare a 50 mM stock solution of CuSO₄ in nuclease-free water.

-

Prepare a 50 mM stock solution of THPTA in nuclease-free water.

-

Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. Note: Prepare the sodium ascorbate solution fresh for each experiment.

-

-

Click Reaction Assembly: In a microcentrifuge tube, combine the following reagents in order:

-

This compound-labeled RNA (1-10 µg)

-

Nuclease-free water to a final volume of 50 µL

-

Fluorescent azide (to a final concentration of 10-50 µM)

-

CuSO₄:THPTA complex (pre-mix equal volumes of the 50 mM stock solutions to a final concentration of 1 mM)

-

Sodium ascorbate (to a final concentration of 5 mM)

-

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes in the dark.

-

RNA Purification: Purify the fluorescently labeled RNA from the reaction components using an appropriate method, such as ethanol precipitation or an RNA cleanup spin column.

-

Analysis: The labeled RNA can now be visualized by gel electrophoresis and fluorescence imaging or used in other downstream applications.

Visualizations

Caption: Experimental workflow for metabolic labeling and detection of nascent RNA using this compound.

Caption: Mechanism of this compound incorporation into nascent RNA.

References

An In-depth Technical Guide to the Enzymatic Incorporation of N-Propargyladenosine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propargyladenosine triphosphate (N-pATP) is a chemically modified analog of adenosine triphosphate (ATP) that serves as a powerful tool in molecular biology and drug development. Its key feature is the propargyl group attached to the N6 position of the adenine base. This alkyne functional group enables bioorthogonal "click chemistry" reactions, allowing for the specific labeling and subsequent detection or purification of nucleic acids. N-pATP is cell-permeable and can be incorporated into nascent RNA transcripts by various cellular RNA polymerases and poly(A) polymerases.[1] This enzymatic incorporation allows for metabolic labeling of RNA in vivo and in vitro, providing a means to study RNA synthesis, processing, decay rates, and poly(A) tail dynamics.[2] The resulting alkyne-modified RNA can be conjugated with azide-containing molecules, such as fluorophores for imaging or biotin for affinity purification.[1][2]

Mechanism of Incorporation and Enzyme Specificity

The enzymatic incorporation of N-pATP into an RNA strand is catalyzed by RNA polymerases. These enzymes recognize N-pATP as a substrate, analogous to the natural ATP, and incorporate it into the growing RNA chain opposite a thymine (T) in the DNA template during transcription.[2]

Several key enzymes have been shown to successfully incorporate N-pATP:

-

Mammalian RNA Polymerases I, II, and III: Studies have demonstrated that all three major mammalian RNA polymerases can incorporate N-pATP into newly synthesized RNA within cells. This broad specificity allows for the labeling of various RNA species, including ribosomal RNA (rRNA), messenger RNA (mRNA), and small non-coding RNAs like transfer RNA (tRNA).

-

Poly(A) Polymerase (PAP): N-pATP is an efficient substrate for cellular poly(A) polymerases. This enables the specific labeling and monitoring of poly(A) tail synthesis and dynamics, a critical aspect of mRNA regulation and stability.

-

Bacteriophage RNA Polymerases (e.g., T7): In vitro transcription systems commonly use bacteriophage RNA polymerases like T7. These enzymes are known to incorporate various modified nucleotides and can be used to synthesize RNA molecules containing this compound at specific positions.

-

DNA Polymerases: Some DNA polymerases, particularly those involved in DNA repair, such as polymerase β and polymerase η, have shown an unexpected ability to incorporate N-pATP into RNA strands, especially during the synthesis of RNA on an RNA-DNA hybrid.

The efficiency of incorporation can be influenced by the specific enzyme and the reaction conditions. While many polymerases tolerate the modification at the N6 position, the catalytic efficiency may be slightly reduced compared to the natural ATP substrate.

Quantitative Data on Nucleotide Incorporation

While specific kinetic data for N-pATP is not extensively published in comparative tables, we can infer its behavior based on studies of other modified nucleotides and general polymerase kinetics. The key parameters are the Michaelis constant (Kм), which reflects the substrate concentration at half-maximal velocity, and the catalytic rate (kcat).

| Enzyme Family | Substrate | Typical Kм (µM) | Typical kcat (s⁻¹) | Notes |

| E. coli RNA Polymerase | Natural NTPs | 10 - 50 | ~10 - 100 | Kinetic constants can vary significantly with the sequence context and step in initiation/elongation. |

| Yeast RNA Polymerase II | ATP | ~150 | ~0.025 | Measured during single nucleotide addition under specific in vitro conditions. |

| DNA Polymerase β | dATP (opposite abasic site) | 50 - 200 | Not specified | Catalytic efficiency increases significantly in the presence of Mn²⁺ compared to Mg²⁺. |

| T7 RNA Polymerase | Modified UTPs | Not specified | Not specified | Incorporation efficiency relative to natural UTP can be high (e.g., 96±3% for some modified UTPs). |

Note: This table provides a general reference for polymerase kinetics. The incorporation efficiency of N-pATP is confirmed to be high, with labeling observed at concentrations as low as 10 µM in cellular studies.

Experimental Protocols

In Vitro Transcription with N-pATP using T7 RNA Polymerase

This protocol describes the synthesis of an alkyne-modified RNA transcript in vitro.

Materials:

-

Linearized plasmid DNA template or PCR product with a T7 promoter sequence.

-

T7 RNA Polymerase

-

10x Transcription Buffer (typically contains Tris-HCl, MgCl₂, spermidine, DTT)

-

Ribonucleotide Solution Mix (ATP, GTP, CTP, UTP)

-

This compound triphosphate (N-pATP)

-

RNase Inhibitor

-

DNase I (RNase-free)

-

Nuclease-free water

Procedure:

-

Template Preparation: The DNA template must be linear, purified, and free of RNase contamination. The sequence to be transcribed must be downstream of a T7 promoter.

-

Transcription Reaction Assembly: Assemble the following reaction on ice in a nuclease-free tube. The final concentration of N-pATP may need optimization, but a 1:4 ratio of N-pATP to ATP is a common starting point.

| Component | Example Volume (for 20 µL reaction) | Final Concentration |

| Nuclease-free water | Up to 20 µL | - |

| 10x Transcription Buffer | 2 µL | 1x |

| 100 mM DTT | 1 µL | 5 mM |

| ATP (10 mM) | 1.5 µL | 0.75 mM |

| N-pATP (10 mM) | 0.5 µL | 0.25 mM |

| GTP (10 mM) | 2 µL | 1 mM |

| CTP (10 mM) | 2 µL | 1 mM |

| UTP (10 mM) | 2 µL | 1 mM |

| Linear DNA Template | 1 µg | 50 µg/mL |

| RNase Inhibitor | 1 µL | 2 U/µL |

| T7 RNA Polymerase | 1 µL | 2.5 U/µL |

-

Incubation: Mix gently and incubate at 37°C for 2-4 hours.

-

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for 15-30 minutes to digest the DNA template.

-

RNA Purification: Purify the RNA transcript using a standard method such as phenol/chloroform extraction followed by ethanol precipitation, or by using a commercial RNA cleanup kit.

-

Analysis: Verify the integrity and size of the transcript using denaturing polyacrylamide or agarose gel electrophoresis.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction

This protocol describes the labeling of the N-pATP-containing RNA with an azide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Alkyne-modified RNA (from Protocol 1)

-

Azide-functionalized fluorescent dye (e.g., Azide-Cy5)

-

Copper(II) sulfate (CuSO₄)

-

Sodium Ascorbate (NaAsc) or other reducing agent

-

Tris-HCl or PBS buffer

Procedure:

-

In a microcentrifuge tube, combine the purified alkyne-RNA (e.g., 5-10 µg) with the azide-dye in a suitable buffer.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM) and Sodium Ascorbate (e.g., 100 mM).

-

Initiate the reaction by adding CuSO₄ to a final concentration of 0.1-1 mM and Sodium Ascorbate to a final concentration of 1-5 mM.

-

Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Purify the labeled RNA from excess reagents using ethanol precipitation or a suitable purification kit to remove unreacted dye and catalyst.

-

The labeled RNA is now ready for downstream applications like fluorescence microscopy or gel-based analysis.

Visualizations

Caption: Workflow for RNA labeling using N-pATP incorporation and click chemistry.

Caption: Enzymatic incorporation of N-pATP into a nascent RNA strand by RNA polymerase.

References

N-Propargyladenosine Versus Other Adenosine Analogs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of N-Propargyladenosine and other key adenosine analogs, namely N6-Cyclopentyladenosine (CPA), 5'-N-Ethylcarboxamidoadenosine (NECA), and CGS-21680. The document is designed to serve as a resource for researchers and professionals involved in drug discovery and development, offering detailed information on the pharmacological properties, experimental methodologies, and signaling pathways associated with these compounds.

Introduction to Adenosine Receptors and Their Analogs

Adenosine is a ubiquitous endogenous nucleoside that plays a critical role in a wide array of physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are expressed throughout the body and are involved in the regulation of cardiovascular, nervous, immune, and respiratory systems. The A1 and A3 receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A2A and A2B receptors are generally coupled to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.

The development of synthetic adenosine analogs has been instrumental in elucidating the physiological roles of these receptor subtypes and has paved the way for novel therapeutic strategies. These analogs often exhibit enhanced stability and selectivity for specific receptor subtypes compared to endogenous adenosine. This guide focuses on a comparative analysis of four such analogs:

-

This compound: An adenosine analog featuring a propargyl group at the N6-position. While it has been utilized in synthetic chemistry, particularly for click chemistry applications, its detailed pharmacological profile at adenosine receptors is not extensively documented in publicly available literature.

-

N6-Cyclopentyladenosine (CPA): A potent and highly selective agonist for the A1 adenosine receptor.

-

5'-N-Ethylcarboxamidoadenosine (NECA): A potent, non-selective agonist that interacts with all four adenosine receptor subtypes.

-

CGS-21680: A selective agonist for the A2A adenosine receptor.

Comparative Pharmacological Data

Table 1: Binding Affinities (Ki, nM) of Adenosine Analogs at Human Adenosine Receptors

| Compound | A1 Receptor | A2A Receptor | A2B Receptor | A3 Receptor |

| CPA | 0.6 - 2.1 | 230 - 1,500 | >10,000 | 180 - 800 |

| NECA | 3.4 - 14 | 9 - 20 | 2,400 | 6.2 - 25 |

| CGS-21680 | 290 - 2,700 | 15 - 45 | >10,000 | >10,000 |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions and cell types used.

Table 2: Functional Potencies (EC50, nM) of Adenosine Analogs at Human Adenosine Receptors (cAMP Assays)

| Compound | A1 Receptor (Inhibition) | A2A Receptor (Stimulation) | A2B Receptor (Stimulation) | A3 Receptor (Inhibition) |

| CPA | 1 - 10 | >10,000 | >10,000 | 500 - 2,000 |

| NECA | 5 - 20 | 10 - 50 | 300 - 5,000 | 2 - 10 |

| CGS-21680 | >10,000 | 20 - 200 | >10,000 | >10,000 |

| This compound | Data not available | Data not available | Data not available | Data not available |

Note: EC50 values are compiled from various sources and represent the concentration of the agonist that produces 50% of the maximal response in cAMP accumulation assays. Values for A1 and A3 receptors reflect inhibition of forskolin-stimulated cAMP levels.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical signaling pathways of adenosine receptors and a typical experimental workflow for characterizing adenosine receptor agonists.

Detailed Experimental Protocols

Radioligand Binding Assay

This protocol provides a general framework for determining the binding affinity (Ki) of adenosine analogs.

1. Membrane Preparation:

-

Culture cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at a high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, add the assay buffer, a fixed concentration of a suitable radioligand (e.g., [3H]CPA for A1, [3H]CGS-21680 for A2A), and varying concentrations of the unlabeled competitor (the adenosine analog being tested).

-

To determine non-specific binding, a high concentration of a non-radiolabeled standard agonist (e.g., NECA) is used in a separate set of wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

3. Termination and Detection:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a general method for assessing the functional potency (EC50) of adenosine analogs by measuring changes in intracellular cAMP levels.

1. Cell Culture and Seeding:

-

Culture cells stably expressing the human adenosine receptor subtype of interest.

-

Seed the cells into 384-well plates at an appropriate density and allow them to attach overnight.

2. Compound Treatment:

-

For A2A and A2B receptor assays (Gs-coupled), aspirate the culture medium and add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by the addition of varying concentrations of the agonist.

-

For A1 and A3 receptor assays (Gi-coupled), pre-stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production, followed by the addition of varying concentrations of the agonist to measure the inhibition of this response.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

3. Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

-

Generate dose-response curves by plotting the cAMP signal against the logarithm of the agonist concentration.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a four-parameter logistic equation.

Conclusion

This technical guide provides a comparative overview of this compound and other well-characterized adenosine analogs. While CPA, NECA, and CGS-21680 have been extensively studied, leading to a clear understanding of their receptor selectivity and potency, the pharmacological profile of this compound at adenosine receptors remains to be fully elucidated. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Future investigations into the receptor binding and functional activity of this compound will be crucial to fully understand its potential as a pharmacological tool and therapeutic agent.

The Propargyl Group: A Linchpin in Click Chemistry for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of click chemistry has marked a paradigm shift in chemical synthesis, bioconjugation, and materials science. This suite of reactions is celebrated for being high-yielding, stereospecific, and tolerant of a wide array of functional groups and reaction conditions. Central to one of its most prominent reactions, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), is the propargyl group. This versatile and reactive functional group has become an indispensable tool, empowering researchers to construct complex molecules, label biological targets with high specificity, and accelerate the drug discovery process.[1][2]

The Propargyl Group: Structure and Reactivity

The propargyl group, with the chemical structure -CH₂C≡CH, is a functional group characterized by a terminal alkyne.[1] Its reactivity is primarily governed by the carbon-carbon triple bond and the acidic terminal proton.[1][2] This unique structural feature makes it an ideal partner in the CuAAC reaction, where it readily couples with an azide-functionalized molecule. The small size and linear geometry of the propargyl group minimize steric hindrance, allowing for efficient access by the copper catalyst and the azide coupling partner.

Propargyl groups can be easily introduced into a wide range of molecules, including small organic compounds, peptides, and proteins, through nucleophilic substitution reactions using reagents like propargyl bromide or propargyl alcohol.

The Cornerstone Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, exhibiting a remarkable rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen 1,3-dipolar cycloaddition. This reaction is robust, proceeding readily at room temperature, is insensitive to aqueous conditions over a pH range of 4 to 12, and tolerates a broad spectrum of functional groups. The result is the exclusive formation of the stable 1,4-disubstituted 1,2,3-triazole.

The Catalytic Cycle

While initial proposals considered a mononuclear copper catalyst, substantial experimental and computational evidence now supports a dinuclear copper-mediated pathway as being kinetically favored. This mechanism provides a more complete explanation for the significant rate acceleration and high fidelity of the CuAAC reaction.

The key steps in the catalytic cycle are:

-

Formation of Copper(I) Acetylide: The process begins with the coordination of a Cu(I) ion to the alkyne of the propargyl group, which lowers the pKa of the terminal proton. This facilitates the formation of a copper acetylide intermediate.

-

Activation and Coordination: A second Cu(I) center coordinates, forming a dinuclear copper acetylide complex. The azide then coordinates to one of the copper centers.

-

Cycloaddition: The azide and acetylide ligands undergo a concerted cycloaddition to form a six-membered copper-containing ring intermediate.

-

Ring Contraction and Product Formation: This intermediate then rearranges and contracts to a more stable five-membered triazolide ring.

-

Protonolysis and Catalyst Regeneration: The final step involves protonolysis of the copper-triazole bond, often by another molecule of the terminal alkyne. This releases the 1,4-disubstituted 1,2,3-triazole product and regenerates the active dinuclear copper catalyst, allowing the cycle to continue.

Quantitative Analysis of Propargyl Group Reactivity

The reactivity of the propargyl group in CuAAC can be influenced by several factors, including the electronic nature of its substituents, the copper source, and the choice of ligand. Propargyl compounds generally offer an excellent balance of reactivity, stability, and ease of installation.

| Alkyne Type | Substituent | Relative Reactivity | Typical Yield (%) | Notes |

| Propargyl Ether | R-O-CH₂- | High | ~85-95% | Excellent reactivity, commonly used in bioconjugation. |

| Propargyl Amide | R-C(O)NH-CH₂- | High | ~90-98% | Often shows slightly enhanced reactivity due to electronic effects. |

| Propiolamide | R-NH-C(O)- | Very High | >90% | Electronically activated, making them slightly more reactive. |

| Phenylacetylene | Phenyl- | Moderate | ~80% | Aryl alkyne that is slightly less reactive than propargyl groups. |

| Tertiary Propargyl Carbamate | R₂N-C(O)O-CR'₂- | Low (Unsuitable) | N/A | Not suitable for bioconjugation due to copper-induced fragmentation. |

Experimental Protocols

General Protocol for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for the CuAAC reaction in solution.

Materials:

-

Propargyl-functionalized molecule (1 equivalent)

-

Azide-functionalized molecule (1-1.2 equivalents)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)

-

Sodium ascorbate (0.05-0.1 equivalents)

-

Solvent (e.g., t-butanol/water 1:1, DMSO, DMF)

-

Optional Ligand: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.01-0.05 equivalents)

Procedure:

-

Reactant Preparation: In a suitable flask, dissolve the propargyl-containing compound and the azide-containing compound in the chosen solvent system.

-

Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water. In another vial, prepare a solution of copper(II) sulfate. If using a ligand, it can be pre-mixed with the copper solution.

-

Reaction Initiation: To the stirred solution of reactants, add the sodium ascorbate solution, followed by the copper(II) sulfate solution (or the copper/ligand complex). The sodium ascorbate reduces the Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction Monitoring: Stir the mixture vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by flash column chromatography or crystallization to yield the pure 1,2,3-triazole product.

Beyond Catalysis: The Propargyl Group in Strain-Promoted Click Chemistry (SPAAC)

While CuAAC is exceptionally powerful, the potential toxicity of copper catalysts limits its application in living systems. This led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free click reaction.

In SPAAC, the propargyl group itself is not reactive enough. Instead, the driving force for the reaction comes from the high ring strain of a cyclic alkyne, such as a cyclooctyne. When an azide is introduced, the release of this ring strain provides the energy needed for the cycloaddition to occur rapidly without a catalyst. While the simple propargyl group is not the reactive partner here, it serves as the foundational concept from which these more complex, strained alkynes were developed. The goal was to create an alkyne reactive enough to mimic the utility of the propargyl group in CuAAC, but without the need for a metal catalyst.

Applications in Drug Development and Bioconjugation

The propargyl group has become a cornerstone in modern drug discovery and bioconjugation due to the reliability of the CuAAC reaction.

-

Lead Optimization: Medicinal chemists can create a core molecular scaffold containing a propargyl group. They can then rapidly synthesize thousands of derivatives by reacting it with a diverse library of azide-containing building blocks, significantly accelerating Structure-Activity Relationship (SAR) studies.

-

Bioconjugation: The CuAAC reaction is used to link molecules to biological targets. For example, heterobifunctional linkers like Propargyl-PEG-acid are used in the synthesis of Antibody-Drug Conjugates (ADCs). The propargyl group on the linker allows for the precise attachment of a potent cytotoxic drug (pre-functionalized with an azide) to an antibody.

-

PROTACs: In the development of Proteolysis Targeting Chimeras (PROTACs), the propargyl group is often part of the linker that connects a protein-of-interest binding ligand to an E3 ligase ligand, facilitating targeted protein degradation.

References

N-Propargyladenosine: A Technical Guide to a Versatile Chemical Reporter for RNA Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Propargyladenosine (N⁶pA) has emerged as a powerful chemical reporter for the metabolic labeling of RNA in living cells. This adenosine analog, featuring a propargyl group at the N⁶ position, is readily incorporated into nascent RNA transcripts by cellular polymerases. The alkyne handle allows for the selective and efficient attachment of reporter molecules, such as fluorophores and affinity tags, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This technical guide provides a comprehensive overview of N⁶pA, including its mechanism of action, detailed experimental protocols for its application, a summary of key quantitative data, and its potential utility in drug discovery and development.

Introduction

The study of RNA dynamics, including synthesis, processing, and degradation, is fundamental to understanding gene expression and cellular function. Metabolic labeling of RNA with nucleoside analogs that carry bioorthogonal functional groups has become an indispensable tool for researchers. This compound (N⁶pA) is a cell-permeable adenosine analog that is efficiently utilized by multiple cellular RNA polymerases (Pol I, Pol II, and Pol III) and poly(A) polymerase[1][2][3]. Once incorporated into RNA, the propargyl group serves as a chemical handle for subsequent bioorthogonal ligation with azide-containing molecules, enabling a wide range of applications from imaging to transcriptomic profiling[3][4]. Compared to other RNA reporters like 4-thiouridine (4sU) and 5-ethynyluridine (EU), N⁶pA offers the distinct advantage of being compatible with cellular imaging and providing a means to study poly(A) tail dynamics.

Mechanism of Action

This compound is taken up by cells and is subsequently converted to its triphosphate form, this compound triphosphate (N⁶pATP). This triphosphate analog is then recognized as a substrate by RNA polymerases and poly(A) polymerase and is incorporated into newly synthesized RNA transcripts in place of adenosine. The presence of the terminal alkyne group on the adenosine base does not significantly hinder its incorporation. This metabolic labeling strategy results in a population of newly transcribed RNA that is tagged with a bioorthogonal propargyl group, ready for detection and manipulation.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound as an RNA chemical reporter.

Table 1: In Vitro and In Vivo Labeling Parameters

| Parameter | Value | Cell Type/System | Reference |

| Effective Labeling Concentration | 10 µM - 100 µM | HeLa Cells | |

| Incubation Time for Labeling | 12 hours | HeLa Cells | |

| Pulse-Chase Labeling Concentration | 200 µM | HEK293 Cells | |

| Pulse Duration | 2 hours | HEK293 Cells | |

| In Vitro Polyadenylation (N⁶pATP) | No apparent effect on efficiency | HeLa nuclear extracts |

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₅N₅O₄ | |

| Molecular Weight | 305.29 g/mol | |

| Purity (HPLC) | ≥ 95% | |

| Form | Solid | |

| Color | White to off-white | |

| Spectroscopic Properties (λmax) | 262 nm | |

| Storage Conditions | -20°C |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Metabolic Labeling of RNA in Cultured Cells

This protocol describes the general procedure for metabolically labeling RNA with N⁶pA in mammalian cells.

Materials:

-

Mammalian cells of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound (N⁶pA) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

RNA isolation kit

Procedure:

-

Seed and culture cells to the desired confluency in appropriate culture vessels.

-

Prepare the N⁶pA-containing culture medium by diluting the N⁶pA stock solution to a final concentration of 10-100 µM.

-

Remove the existing culture medium from the cells and replace it with the N⁶pA-containing medium.

-

Incubate the cells for the desired labeling period (e.g., 12 hours) under standard culture conditions.

-

To distinguish between RNA and DNA labeling, control experiments can be performed by co-incubating cells with 1 mM N⁶pA and either a transcription inhibitor (e.g., actinomycin D) or a ribonucleotide reductase inhibitor (e.g., hydroxyurea).

-

After incubation, wash the cells twice with ice-cold PBS.

-

Harvest the cells and proceed with total RNA isolation using a standard protocol or a commercial kit.

Fluorescence Imaging of Labeled RNA

This protocol outlines the steps for visualizing N⁶pA-labeled RNA in fixed cells using click chemistry.

Materials:

-

Cells grown on coverslips and labeled with N⁶pA (from Protocol 4.1)

-

PBS

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Click chemistry reaction buffer (e.g., 100 mM Tris-HCl pH 8.5, 1 mM CuSO₄, 100 mM sodium ascorbate)

-

Azide-functionalized fluorophore (e.g., azido-rhodamine)

-

Nuclear counterstain (e.g., DAPI, TO-PRO-3)

-

Mounting medium

Procedure:

-

Wash the N⁶pA-labeled cells on coverslips twice with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Prepare the click chemistry reaction cocktail containing the azide-fluorophore (e.g., 10 µM) in the reaction buffer.

-

Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with a suitable dye (e.g., DAPI) for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Visualize the fluorescently labeled RNA using a fluorescence microscope.

Affinity Enrichment of Labeled RNA

This protocol describes the enrichment of N⁶pA-labeled RNA for downstream analysis, such as RT-qPCR or RNA sequencing.

Materials:

-

N⁶pA-labeled total RNA (from Protocol 4.1)

-

Azide-biotin conjugate

-

Click chemistry reaction components (as in Protocol 4.2)

-

Streptavidin-coated magnetic beads

-

Binding and wash buffers

-

Elution buffer

Procedure:

-

Perform a click chemistry reaction to attach biotin to the N⁶pA-labeled RNA. In a typical reaction, combine total RNA, azide-biotin, CuSO₄, and a reducing agent like sodium ascorbate in a suitable buffer.

-

Incubate the reaction for 30-60 minutes at room temperature.

-

Purify the biotinylated RNA from the reaction mixture using an RNA cleanup kit or ethanol precipitation.

-

Resuspend the biotinylated RNA in a binding buffer.

-

Add pre-washed streptavidin-coated magnetic beads to the RNA solution and incubate with gentle rotation to allow binding.

-

Separate the beads from the supernatant using a magnetic stand.

-

Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

-

Elute the captured RNA from the beads using an appropriate elution buffer (e.g., containing biotin or by heat).

-

The enriched RNA is now ready for downstream applications like RT-qPCR or library preparation for sequencing.

Applications in Drug Discovery and Development

The unique properties of this compound and its utility as a chemical reporter open up several avenues for its application in the field of drug discovery and development.

-

Target Identification and Validation: By enabling the profiling of nascent RNA, N⁶pA can be used to study the effects of drug candidates on transcription and RNA stability. This can help in understanding the mechanism of action of a compound and in validating its cellular targets.

-

High-Throughput Screening: The fluorescence-based detection of N⁶pA incorporation can be adapted for high-throughput screening assays to identify compounds that modulate RNA synthesis.

-

Development of RNA-Targeting Therapeutics: The propargyl group is a versatile chemical handle that can be used in the synthesis of more complex molecules. For instance, the principles of using propargylated nucleosides can be applied to the development of RNA-based therapeutics where the propargyl group acts as a linker for conjugation to delivery vehicles or other functional moieties.

-

Toxicity and Off-Target Effects: N⁶pA labeling can be employed to assess the impact of drug candidates on global RNA metabolism, providing insights into potential cytotoxic or off-target effects. While direct cytotoxicity data for N⁶pA is limited, related adenosine analogs have been studied for their effects on cell proliferation. Standard cytotoxicity assays, such as MTT or LDH release assays, can be employed to evaluate the cellular tolerance to N⁶pA in specific cell lines and experimental conditions.

Conclusion

This compound is a versatile and robust chemical reporter for studying the dynamics of RNA in living cells. Its efficient incorporation into nascent transcripts and the bioorthogonality of the propargyl group make it an invaluable tool for a wide range of applications, from fundamental cell biology to drug discovery. The detailed protocols and quantitative data presented in this guide are intended to facilitate the adoption of this powerful technology by researchers, scientists, and drug development professionals, enabling new discoveries in the burgeoning field of epitranscriptomics and RNA biology.

References

- 1. N6-Propargyl-adenosine, Analysis of poly(A) tail dynamics (polyadenylation) - Jena Bioscience [jenabioscience.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Chemical reporters for monitoring RNA synthesis and poly(A) tail dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

cellular uptake and metabolism of N-Propargyladenosine

An in-depth technical guide or whitepaper on the core .

Introduction

N-Propargyladenosine (N⁶pA) is a synthetic analog of the endogenous purine nucleoside, adenosine.[1][2] Characterized by the presence of a propargyl group (-CH₂C≡CH) at the N⁶ position of the adenine base, this modification provides a unique chemical handle. Specifically, the terminal alkyne group enables N⁶pA to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry" reaction.[2] This property makes this compound a valuable tool for chemical biology and drug development, allowing for the labeling and tracking of molecules into which it is incorporated. Like many nucleoside analogs, its biological activity is contingent upon its transport into the cell and subsequent metabolic activation.[3] This document provides a comprehensive overview of the cellular uptake and metabolic pathways of this compound, detailing experimental protocols and summarizing key data for researchers, scientists, and drug development professionals.

Section 1: Cellular Uptake of this compound

The entry of nucleosides and their analogs into mammalian cells is a mediated process, primarily facilitated by two major families of nucleoside transporter (NT) proteins: equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs). While specific transport data for this compound is not extensively documented, its uptake mechanism can be inferred from the behavior of adenosine and other N⁶-substituted analogs. ENTs (such as ENT1 and ENT2) are bidirectional, sodium-independent transporters, whereas CNTs are sodium-dependent and mediate unidirectional transport into the cell. The cell-permeable nature of N⁶pA suggests it is efficiently recognized and translocated by these transporters.[4]

Data Presentation: Cellular Uptake Parameters

Quantitative analysis of uptake is crucial for understanding the pharmacokinetics of a nucleoside analog. The following table summarizes hypothetical, yet plausible, kinetic parameters for this compound uptake via ENT1, based on typical values for adenosine analogs. These values would be determined experimentally using radiolabeled N⁶pA in cellular uptake assays.

| Parameter | Description | Illustrative Value | Cell Line Example |

| Kₘ (µM) | Michaelis-Menten constant; substrate concentration at half-maximal transport velocity. | 15 - 50 | U937 (Human leukemia) |

| Vₘₐₓ (pmol/µg protein/min) | Maximum velocity of transport. | 100 - 300 | PC12 (Rat pheochromocytoma) |

| Uptake Rate at 10 µM (pmol/µg protein/min) | Initial rate of uptake at a specific concentration. | 40 - 80 | HepG2 (Human liver carcinoma) |

Note: The data in this table is illustrative and serves as a template for presenting experimentally derived results.

Section 2: Metabolism of this compound

Once inside the cell, this compound is subject to the same metabolic pathways as endogenous adenosine. The primary metabolic routes for adenosine analogs are phosphorylation, catalyzed by kinases, and deamination, catalyzed by deaminases.

-

Phosphorylation: The most critical activation step for many nucleoside analogs is phosphorylation. Adenosine kinase (ADK) is the principal enzyme responsible for converting adenosine to adenosine monophosphate (AMP). It is highly probable that ADK recognizes this compound as a substrate, phosphorylating it to this compound-5'-monophosphate (N⁶pA-MP). Subsequent phosphorylation events, catalyzed by other cellular kinases, would yield the corresponding diphosphate (N⁶pA-DP) and triphosphate (N⁶pA-TP) forms. The triphosphate form can then be incorporated into nascent RNA transcripts by RNA polymerases. The efficiency of this initial phosphorylation step is often a key determinant of the analog's cytotoxic or biological activity.

-

Deamination: Adenosine deaminase (ADA) is a key enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine to inosine. N⁶-substituted adenosine analogs can be poor substrates for ADA, and the bulky propargyl group may sterically hinder access to the enzyme's active site. However, some level of deamination to N-Propargylinosine cannot be ruled out without direct experimental evidence.

-

Side-Chain Cleavage: Another potential metabolic fate, observed with analogs like N⁶-benzyladenosine, is the enzymatic cleavage of the N⁶-substituent. This would convert this compound back to adenosine, which would then enter the natural purine metabolic and salvage pathways.

Data Presentation: Enzyme Kinetics

The following table provides an illustrative summary of kinetic parameters for the key enzymes involved in this compound metabolism.

| Enzyme | Substrate | Parameter | Illustrative Value |

| Adenosine Kinase (ADK) | This compound | Kₘ (µM) | 5 - 20 |

| k꜀ₐₜ (s⁻¹) | 1 - 5 | ||

| Adenosine Deaminase (ADA) | This compound | Kₘ (µM) | > 500 (Poor substrate) |

| k꜀ₐₜ (s⁻¹) | < 0.1 |

Note: The data in this table is illustrative and serves as a template for presenting experimentally derived results.

Section 3: Experimental Protocols

Investigating the requires a series of well-defined experiments.

Protocol 1: Cell Viability / Cytotoxicity Assay

This protocol determines the concentration-dependent effect of this compound on cell viability, which is essential for designing subsequent experiments. The MTT assay is a common colorimetric method.

-

Cell Seeding: Plate cells (e.g., U937, PC12, or HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol 2: Cellular Uptake Study

This protocol measures the rate of this compound transport into cells, typically using a radiolabeled version of the analog (e.g., [³H]-N⁶pA).

-

Cell Seeding: Seed cells in 24-well plates and grow to confluence.

-

Preparation: Wash the cell monolayer twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

-

Initiate Uptake: Add transport buffer containing a known concentration of [³H]-N⁶pA to each well to start the uptake.

-

Time Points: At designated time points (e.g., 15, 30, 60, 120, 300 seconds), rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with ice-cold transport buffer containing a high concentration of unlabeled adenosine (an "inhibitor stop").

-

Cell Lysis: Lyse the cells in each well using a lysis buffer (e.g., 0.1 M NaOH with 1% SDS).

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Normalization: In a parallel set of wells, determine the total protein content per well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

-

Analysis: Calculate the uptake rate in pmol/µg protein/min. Perform kinetic analysis by varying the substrate concentration to determine Kₘ and Vₘₐₓ.

Protocol 3: Analysis of Intracellular Metabolites by HPLC

This protocol identifies and quantifies the intracellular metabolites of this compound.

-

Cell Treatment: Incubate a high-density cell culture with this compound (at a concentration below its IC₅₀) for a specific duration (e.g., 2, 6, 24 hours).

-

Metabolite Extraction: Rapidly wash the cells with ice-cold PBS. Extract the small molecule metabolites by adding a cold extraction solvent (e.g., 60% methanol or 0.4 M perchloric acid).

-

Sample Preparation: Scrape the cells, collect the extract, and centrifuge at high speed to pellet cell debris and proteins. Neutralize the supernatant if using perchloric acid.

-

HPLC Analysis: Inject a known volume of the supernatant onto a reverse-phase HPLC system (e.g., a C18 column).

-

Separation: Use a gradient elution method, for example, with Buffer A (e.g., 100 mM potassium phosphate, pH 6.0) and Buffer B (e.g., 100% methanol).

-

Detection: Monitor the eluent using a UV detector at a wavelength where adenosine and its analogs absorb (e.g., 262 nm).

-

Quantification: Compare the retention times and peak areas to those of known standards (this compound, N⁶pA-MP, adenosine, etc.) to identify and quantify the metabolites.

Conclusion

This compound is a powerful research tool whose biological activity is fundamentally linked to its cellular transport and metabolic conversion. Based on the known behavior of adenosine analogs, its pathway likely involves uptake by nucleoside transporters followed by a critical, rate-limiting phosphorylation step by adenosine kinase to form active triphosphate metabolites. These metabolites can then be incorporated into nucleic acids, enabling a wide range of "click chemistry"-based applications. While deamination by adenosine deaminase may occur, it is predicted to be a minor pathway. The provided protocols offer a robust framework for the detailed experimental characterization of these processes. A thorough understanding of the uptake and metabolism of this compound is essential for the accurate interpretation of experimental results and for the potential development of this and other nucleoside analogs as therapeutic agents.

References

An In-depth Technical Guide to the Stability and Storage of N-Propargyladenosine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Propargyladenosine, a critical adenosine analog utilized in various research and drug development applications. The information presented herein is intended to ensure the integrity and optimal performance of this compound in experimental settings.

This compound: An Overview

This compound is a modified nucleoside, an analog of adenosine, featuring a propargyl group attached to the N6 position of the adenine base. This modification makes it a valuable tool in "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules. Its structural similarity to adenosine allows it to be recognized by various enzymes and receptors involved in purinergic signaling pathways, making it a subject of interest for therapeutic development.

Recommended Storage Conditions

Proper storage is paramount to maintaining the stability and shelf-life of this compound. The following conditions are recommended based on available data from suppliers.

Solid Form

For long-term storage, this compound in its solid (powder) form should be stored at -20°C . Under these conditions, the compound is reported to be stable for up to three years . For shorter periods, storage at 4°C is also acceptable, with an estimated stability of up to two years.

In Solution

Once dissolved in a solvent, the stability of this compound is reduced. It is crucial to adhere to the following storage recommendations to minimize degradation:

-

-80°C: For long-term storage of stock solutions, it is recommended to store aliquots at -80°C. Under these conditions, the solution is expected to be stable for up to six months .

-

-20°C: For short-term storage, solutions can be kept at -20°C for up to one month .

To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is advisable to prepare single-use aliquots of the stock solution.

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Recommended Duration |

| Solid (Powder) | -20°C | Up to 3 years |

| 4°C | Up to 2 years | |

| In Solution | -80°C | Up to 6 months |

| -20°C | Up to 1 month |

Stability Profile and Degradation Pathways

While specific forced degradation studies on this compound are not extensively published, the stability of adenosine analogs is generally influenced by factors such as pH, temperature, and light exposure. Understanding these potential degradation pathways is crucial for handling and experimental design.

Hydrolytic Degradation

This compound, like other nucleosides, is susceptible to hydrolysis, particularly at the N-glycosidic bond linking the adenine base to the ribose sugar. This can be accelerated under acidic or basic conditions. The primary degradation products would likely be adenine substituted with the propargyl group and D-ribose.

Oxidative Degradation

Oxidative stress can lead to the modification of the purine ring system. While specific data for this compound is lacking, adenosine itself can be oxidized at various positions.

Photodegradation

Exposure to light, especially UV radiation, can induce photochemical reactions in the adenine ring, leading to the formation of various degradation products. Photostability testing, as outlined in the ICH Q1B guideline, should be performed to assess the light sensitivity of this compound if it is to be used in light-exposed applications.[1][2][3][4][5]

Thermal Degradation

Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. Studies on other adenosine phosphates have shown that they degrade rapidly at temperatures above 25°C. Therefore, maintaining the recommended low-temperature storage is critical.

Experimental Protocols for Stability Assessment

To ensure the quality and reliability of experimental results, it is essential to employ validated stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.